molecular formula C16H24O3S B1359369 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone CAS No. 898773-02-9

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Cat. No. B1359369
M. Wt: 296.4 g/mol
InChI Key: SLZGLLVCCKGLBO-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone (KET) is a synthetic compound that has recently been studied for its potential uses in scientific research. KET is a member of the dioxolanes family and is composed of a five-membered ring with a sulfur-containing thienyl group. This compound has been found to possess a wide range of biological activities, such as anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study its effects on various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1,3-Dioxolanes : A study demonstrated the synthesis of various 1,3-dioxolanes, including 2,2,4-trimethyl-1,3-dioxolane, through the addition of ketones to epoxides. This process used [Cp*Ir(NCMe) 3 ] 2+ as a catalyst, providing a method for creating dioxolane derivatives under mild conditions (Adams, Barnard, & Brosius, 1999).

  • Molecular Modeling and Antioxidant Evaluation : Novel derivatives of di-2-thienyl ketones, incorporating thiazole or pyridine moieties, were evaluated for their electronic and chemical reactivity. This included assessing their interactions with free radicals, suggesting potential antioxidant applications (Althagafi, 2022).

  • Zeolite-Catalyzed Synthesis : The use of zeolites like Y, US-Y, and ZSM-5 as catalysts in the synthesis of 4-phenyl-1,3-dioxolanes from styrene oxide and aliphatic ketones was explored, shedding light on factors affecting the yield of 1,3-dioxolane (Zatorski & Wierzchowski, 1991).

  • Synthesis of Dioxolanones as Synthetic Intermediates : Research on 2,2-pentamethylene-1,3-dioxolan-4-one elaborated its use as a synthetic intermediate. This compound, when subjected to nucleophilic attack due to ring strain, leads to the formation of α-keto acids, α-keto aldehydes, and α-ketols, illustrating its versatility in organic synthesis (Ramage, Griffiths, Shutt, & Sweeney, 1984).

  • Investigations on Heterogeneously Catalysed Condensations : The study explored the acid-catalyzed condensation of glycerol with various ketones, leading to cyclic acetals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This work identifies potential novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

  • Protection of Ketones and Aldehydes as 1,3-Dioxolanes : The protection of ketones and aldehydes as 1,3-dioxolane derivatives under basic conditions was achieved at room temperature. This process was efficient and did not affect acid-sensitive groups, indicating its utility in sensitive synthetic applications (Hassner, Bandi, & Panchgalle, 2012).

Safety And Hazards

This compound comes with several precautionary statements. For example, it should be kept out of reach of children, and all safety precautions should be read and understood before handling . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGLLVCCKGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641917
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

CAS RN

898773-02-9
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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